molecular formula C₈H₁₀ClN₃S·xH₂O B1147505 3-Methyl-2-benzothiazolinone hydrazone hydrochloride CAS No. 149022-15-1

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Cat. No.: B1147505
CAS No.: 149022-15-1
M. Wt: 215.7
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Description

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzothiazolone and is often used as a chromogenic reagent in various analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-benzothiazolinone hydrazone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other hydrazone derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolium salts, while reduction can produce different hydrazone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazone structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in analytical chemistry and biochemical assays, where precise and reliable detection of analytes is required.

Properties

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPVSPULCMUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884060
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-98-1, 14448-67-0, 149022-15-1
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride
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Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
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Customer
Q & A

Q1: How does MBTH enable the detection of various analytes in spectrophotometric methods?

A1: MBTH acts as a chromogenic reagent, undergoing specific reactions with target analytes to produce colored compounds. The intensity of the color, measured by a spectrophotometer, correlates directly with the analyte concentration. []

Q2: What are some examples of analytes that can be detected using MBTH-based spectrophotometric methods?

A2: MBTH-based methods have been developed for detecting a wide range of analytes, including:* Metal ions like Thallium (III) [] and Selenium (IV) []* Pharmaceutical compounds like Vardenafil [, ], Cefixime trihydrate [], Gemcitabine HCl [], Abacavir Sulphate [], and Tolterodine Tartrate []* Biomolecules like chitin in fungi [] and catecholamines [, ]* Environmental pollutants like formaldehyde [, ] and nitrite []

Q3: How sensitive are MBTH-based spectrophotometric methods?

A3: MBTH-based methods exhibit varying sensitivities depending on the specific analyte and reaction conditions. For instance, the method for Thallium (III) detection has a Sandell's sensitivity of 0.00723 microg/mL. [] The formaldehyde detection method can detect concentrations as low as 3 micrograms m-3. []

Q4: What are the typical color changes observed in MBTH-based assays, and what wavelengths are used for measurement?

A4: The color of the reaction product depends on the specific analyte and reaction conditions. Examples include:* Blue: Reaction product with formaldehyde in the presence of iron (III) chloride-sulfamic acid, measured at 628 nm. []* Green: Formed with Vardenafil in the presence of ferric chloride in acidic medium, measured at 625 nm. [, ]* Pink: Resulting from the reaction with selenium (IV) and dopamine hydrochloride in sulfuric acid, measured at 520 nm. []* Orange: Produced in the reaction with catecholamine (methyldopa) and potassium ferricyanide at pH 10.4, measured at 460 nm. []

Q5: Are there any limitations to using MBTH in spectrophotometric methods?

A5: While generally versatile, potential limitations include:* Interference from other compounds present in the sample matrix. [, ]* Optimization of reaction conditions (pH, temperature, reagent concentrations) for each specific analyte is crucial for reliable results. [, , ]

Q6: How is MBTH used to study enzymes like peroxidase?

A6: MBTH can be used as a substrate in peroxidase assays. Horseradish peroxidase, for example, catalyzes the oxidation of MBTH in the presence of hydrogen peroxide. This reaction forms a blue-colored product, allowing for the quantification of peroxidase activity. []

Q7: What is the role of MBTH in studying the enzyme pyranose oxidase?

A7: MBTH, along with 3-dimethylaminobenzoic acid, is used as a chromogenic reagent in a spectrophotometric assay for pyranose oxidase activity. The enzyme catalyzes the oxidation of glucose to produce hydrogen peroxide, which then reacts with the MBTH/DMAB system, generating a measurable color change. This method has been applied to study the enzyme in various fungi like Phanerochaete chrysosporium and Trametes versicolor. [, ]

Q8: Has the stability of MBTH under different conditions been studied?

A8: While specific stability studies on MBTH alone are limited in the provided research, its stability within reaction mixtures has been investigated. For instance, the blue-colored product formed with formaldehyde remains stable for a sufficient duration for analysis. [] Similarly, the stability of colored products formed with other analytes like selenium (IV) and catecholamine has also been noted. [, ]

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